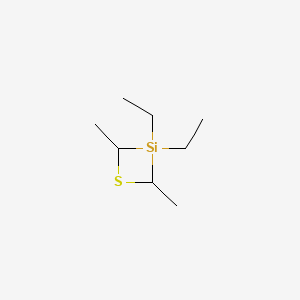
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- is a cyclic organosilicon compound that contains a four-membered ring with a silicon and sulfur atom, along with four carbon atoms. This compound is derived from the parent molecule cyclobutane, with the substitution of two of its carbon atoms by silicon and sulfur atoms . Its molecular formula is C₈H₁₈SSi, and it has a molecular weight of 174.379 g/mol .
Análisis De Reacciones Químicas
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a thiol or sulfide group.
Substitution: The silicon and sulfur atoms in the ring can participate in substitution reactions, where other functional groups replace the existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organosulfur compounds.
Biology: Its unique structure makes it a subject of interest in studies related to the biological activity of organosilicon compounds.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- exerts its effects depends on the specific application. In chemical reactions, the silicon and sulfur atoms in the ring can act as reactive centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its unique structural features.
Comparación Con Compuestos Similares
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- can be compared with other similar compounds, such as:
Cyclobutane: The parent molecule, which lacks the silicon and sulfur atoms.
Silacyclobutane: A similar compound with a silicon atom in the ring but no sulfur atom.
Thiacylobutane: A similar compound with a sulfur atom in the ring but no silicon atom.
The uniqueness of 1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- lies in the presence of both silicon and sulfur atoms in the four-membered ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
66737-21-1 |
|---|---|
Fórmula molecular |
C8H18SSi |
Peso molecular |
174.38 g/mol |
Nombre IUPAC |
3,3-diethyl-2,4-dimethyl-1,3-thiasiletane |
InChI |
InChI=1S/C8H18SSi/c1-5-10(6-2)7(3)9-8(10)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
NTNZKNARJRBSST-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1(C(SC1C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


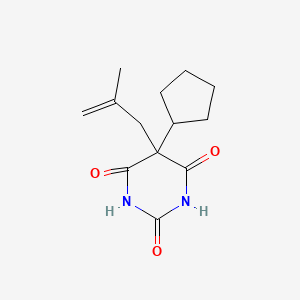

![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
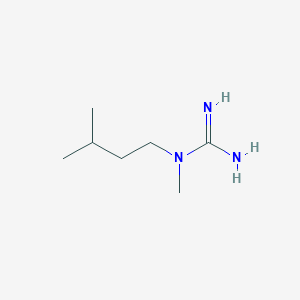
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
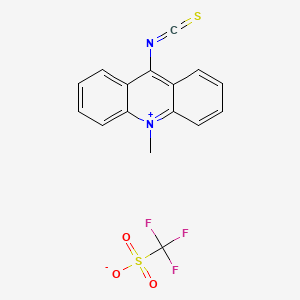
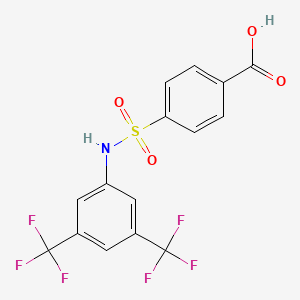
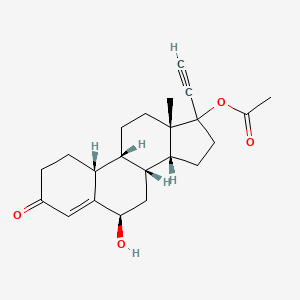
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

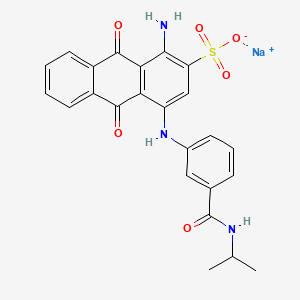
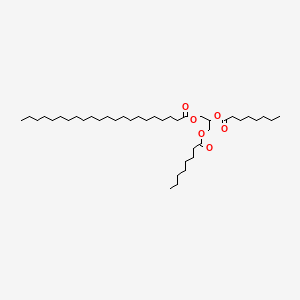
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
